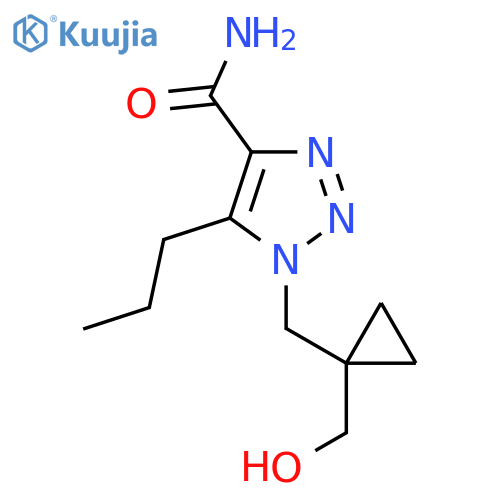Cas no 2171900-77-7 (1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide)

2171900-77-7 structure
商品名:1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 2171900-77-7
- EN300-1593824
- 1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C11H18N4O2/c1-2-3-8-9(10(12)17)13-14-15(8)6-11(7-16)4-5-11/h16H,2-7H2,1H3,(H2,12,17)
- InChIKey: VNMREKNZQCJCFJ-UHFFFAOYSA-N
- ほほえんだ: OCC1(CN2C(=C(C(N)=O)N=N2)CCC)CC1
計算された属性
- せいみつぶんしりょう: 238.14297583g/mol
- どういたいしつりょう: 238.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 94Ų
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1593824-10.0g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 10.0g |
$6266.0 | 2023-07-10 | ||
| Enamine | EN300-1593824-5.0g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 5.0g |
$4226.0 | 2023-07-10 | ||
| Enamine | EN300-1593824-5000mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 5000mg |
$4226.0 | 2023-09-23 | ||
| Enamine | EN300-1593824-0.25g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 0.25g |
$1341.0 | 2023-07-10 | ||
| Enamine | EN300-1593824-100mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 100mg |
$1283.0 | 2023-09-23 | ||
| Enamine | EN300-1593824-250mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 250mg |
$1341.0 | 2023-09-23 | ||
| Enamine | EN300-1593824-500mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 500mg |
$1399.0 | 2023-09-23 | ||
| Enamine | EN300-1593824-10000mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 10000mg |
$6266.0 | 2023-09-23 | ||
| Enamine | EN300-1593824-0.1g |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 0.1g |
$1283.0 | 2023-07-10 | ||
| Enamine | EN300-1593824-50mg |
1-{[1-(hydroxymethyl)cyclopropyl]methyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide |
2171900-77-7 | 50mg |
$1224.0 | 2023-09-23 |
1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
2171900-77-7 (1-{1-(hydroxymethyl)cyclopropylmethyl}-5-propyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
